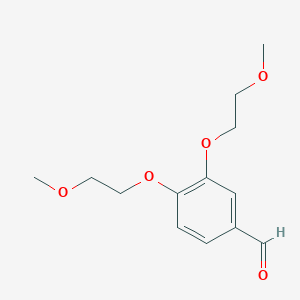

3,4-Bis(2-methoxyethoxy)benzaldehyde

描述

Contextualization as a Multifunctional Aromatic Aldehyde

3,4-Bis(2-methoxyethoxy)benzaldehyde is a multifunctional aromatic aldehyde, a classification that stems from the presence of three key functional groups: the aldehyde, the ether linkages, and the aromatic ring. Each of these moieties imparts distinct chemical properties and offers multiple avenues for synthetic transformations. The aldehyde group is a classic electrophilic site, readily participating in a wide array of reactions such as nucleophilic additions, condensations, and oxidations. The two methoxyethoxy side chains significantly influence the molecule's physical properties, most notably enhancing its solubility in a broader range of organic solvents compared to its less substituted counterparts. This increased solubility is a crucial practical advantage in many synthetic procedures.

The ether linkages are generally stable under a variety of reaction conditions, allowing for selective manipulation of the aldehyde group. However, they can be cleaved under specific, often harsh, acidic conditions if required. The benzene (B151609) ring itself can undergo electrophilic aromatic substitution reactions, although the electron-donating nature of the ether groups directs incoming electrophiles primarily to the positions ortho and para to them.

A notable example of its application that showcases its multifunctionality is in the synthesis of novel acrylonitriles. For instance, this compound has been used in a Knoevenagel condensation with 2-thiopheneacetonitrile (B147512), catalyzed by piperidine (B6355638), to yield 2-{1-Cyano-2-[3,4-bis(2-methoxyethoxy)phenyl]-(E)-ethenyl}-thiophene. mdpi.com This reaction highlights the reactivity of the aldehyde group while the methoxyethoxy groups remain intact, influencing the properties of the final product.

Significance as a Precursor in Advanced Chemical Transformations

The most prominent and well-documented role of this compound is as a key intermediate in the synthesis of the quinazoline-based anticancer drug, Erlotinib. newdrugapprovals.orggoogle.comorganic-chemistry.orggoogle.com Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and other cancers. The synthesis of Erlotinib is a multi-step process where this compound serves as a crucial starting material for the construction of the 6,7-bis(2-methoxyethoxy)quinazoline core of the drug.

The typical synthetic pathway commences with the etherification of 3,4-dihydroxybenzaldehyde (B13553) with 2-bromoethyl methyl ether in the presence of a base like potassium carbonate to yield this compound. google.com This intermediate is then converted to the corresponding benzonitrile (B105546), 3,4-bis(2-methoxyethoxy)benzonitrile, often via an oxime intermediate which is subsequently dehydrated. newdrugapprovals.orggoogle.comnih.gov The benzonitrile then undergoes nitration to introduce a nitro group at the 2-position of the aromatic ring, followed by reduction of the nitro group to an amine. This amino-benzonitrile is a key precursor that is then cyclized, often with a formylating agent, to construct the quinazoline (B50416) ring system of Erlotinib. newdrugapprovals.orggoogle.com

The selection of this compound as the starting material is strategic. The methoxyethoxy groups are not just passive substituents; they are integral to the biological activity of the final drug, Erlotinib, by influencing its binding to the target enzyme. The synthetic route to Erlotinib underscores the importance of this aldehyde as a foundational molecule upon which significant complexity is built.

Overview of Current Research Trajectories and Challenges

Current research involving this compound and related structures is primarily driven by the quest for more efficient, cost-effective, and environmentally benign synthetic methodologies, particularly for the production of pharmaceuticals like Erlotinib. Challenges in the existing multi-step syntheses include the use of hazardous reagents, the need for stringent reaction conditions, and often complex purification procedures to remove byproducts and impurities. google.com

One of the key challenges lies in the initial synthesis of this compound itself on an industrial scale, ensuring high purity and yield. The subsequent transformations, particularly the nitration and reduction steps, also present challenges in terms of regioselectivity and the handling of potentially hazardous reagents.

Furthermore, the emergence of drug resistance to existing therapies like Erlotinib is driving research towards the synthesis of new analogues. nih.gov In this context, this compound and its derivatives serve as valuable starting points for the creation of novel quinazoline-based inhibitors with improved efficacy against resistant cancer cell lines. This highlights an ongoing and future-facing research trajectory where this aldehyde will continue to play a pivotal role.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 80407-64-3 | |

| Molecular Formula | C13H18O5 | |

| Molecular Weight | 254.28 g/mol | |

| Appearance | Yellow to brown powder or crystals | |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerator |

Structure

3D Structure

属性

IUPAC Name |

3,4-bis(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEGMQBVLGNIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581644 | |

| Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-64-3 | |

| Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Optimization for 3,4 Bis 2 Methoxyethoxy Benzaldehyde

Precursor Selection and Functional Group Manipulation

The primary and most direct precursor for the synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde is 3,4-dihydroxybenzaldehyde (B13553), also known as protocatechualdehyde. chemicalbook.com This starting material possesses the core benzaldehyde (B42025) structure with two hydroxyl groups at the C3 and C4 positions, which are the sites for the subsequent etherification.

Derivatization from 3,4-Dihydroxybenzaldehyde

The conversion of 3,4-dihydroxybenzaldehyde to this compound is principally achieved through a Williamson ether synthesis. masterorganicchemistry.com This classical organic reaction involves the deprotonation of the hydroxyl groups to form more nucleophilic phenoxides, which then react with an appropriate alkyl halide. masterorganicchemistry.comresearchgate.net

The acidity of the phenolic hydroxyl groups in 3,4-dihydroxybenzaldehyde is a key factor. The hydroxyl group at the C4 position is generally more acidic than the one at the C3 position due to the electron-withdrawing effect of the para-aldehyde group. This difference in acidity can be exploited for regioselective reactions, although for the synthesis of the di-substituted target compound, conditions are typically chosen to ensure the reaction of both hydroxyl groups. mdpi.com

Role of Protecting Groups in Synthesis

In multi-step syntheses involving molecules with multiple reactive sites, protecting groups are crucial tools to ensure chemoselectivity. sigmaaldrich.com For the synthesis of this compound, while a direct one-pot dialkylation is common, the use of protecting groups could be considered to circumvent potential side reactions, such as those involving the aldehyde functionality, or to control the etherification in a stepwise manner if different alkoxy groups were to be introduced.

The methoxymethyl (MOM) ether is a common protecting group for alcohols and phenols due to its stability under a range of conditions, yet it can be readily removed under acidic conditions. wikipedia.orgadichemistry.com A hypothetical strategy for the synthesis of this compound using a MOM protecting group would involve the initial protection of one or both hydroxyl groups of 3,4-dihydroxybenzaldehyde.

This protection is typically achieved using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgtotal-synthesis.com Once the MOM group is in place, other synthetic transformations can be performed on the molecule. For the synthesis of the target compound, this would be a less direct route. However, in scenarios where one hydroxyl group might need to be selectively functionalized first, MOM protection of the other would be a viable strategy. The deprotection of the MOM ether is generally accomplished by acid hydrolysis, for instance, with hydrochloric acid in an alcohol solvent. adichemistry.com

Beyond the direct Williamson ether synthesis, alternative approaches to etherification exist. These can involve different activating agents or catalysts. For instance, the use of phase-transfer catalysts can facilitate the reaction between the aqueous and organic phases in the Williamson synthesis.

Another approach involves the use of methoxymethyl acetate (B1210297) in the presence of a Lewis acid like zinc chloride to form methoxymethyl ethers. While this is a method for introducing a MOM group, the principle of using a Lewis acid to catalyze ether formation can be extended to other etherification reactions. Furthermore, research into greener synthetic routes has explored solid-supported catalysts and solvent-free conditions for ether synthesis. researchgate.netorganic-chemistry.org

Alkylation Reactions for Di-ether Formation

The formation of the two ether linkages in this compound is accomplished through an alkylation reaction, specifically a double Williamson ether synthesis.

Utilization of 2-Bromoethylmethyl Ether

The key alkylating agent for the synthesis of this compound is 2-bromoethylmethyl ether (1-bromo-2-methoxyethane). chemicalbook.com This reagent provides the 2-methoxyethoxy side chains that are characteristic of the target molecule. The reaction proceeds via an SN2 mechanism, where the phenoxide ions of the deprotonated 3,4-dihydroxybenzaldehyde act as nucleophiles and attack the electrophilic carbon of 2-bromoethylmethyl ether, displacing the bromide leaving group. masterorganicchemistry.com

To drive the reaction to completion and ensure the formation of the di-ether, an excess of the alkylating agent and a suitable base are typically employed. Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The reaction temperature is often elevated to increase the reaction rate.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Source |

| Starting Material | 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde) | chemicalbook.com |

| Alkylating Agent | 2-Bromoethylmethyl Ether (1-Bromo-2-methoxyethane) | chemicalbook.com |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | mdpi.com |

| Solvent | Dimethylformamide (DMF) or Acetonitrile | mdpi.com |

| Reaction Type | Williamson Ether Synthesis (SN2) | masterorganicchemistry.com |

Table 2: Research Findings on Regioselective Alkylation of Dihydroxybenzaldehydes

| Precursor | Alkylating Agent | Base/Solvent | Outcome | Yield | Source |

| 3,4-Dihydroxybenzaldehyde | Benzyl chloride | NaHCO₃ / DMF | 4-Benzyloxy-3-hydroxybenzaldehyde | ~70% | mdpi.com |

| 2,4-Dihydroxybenzaldehyde | Various alkyl bromides | CsHCO₃ / Acetonitrile | 4-Alkoxy-2-hydroxybenzaldehydes | up to 95% | nih.gov |

Application of 2-Chloroethyl Methyl Ether

2-Chloroethyl methyl ether serves as the primary alkylating agent in the synthesis of the ether linkages. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated hydroxyl groups of protocatechualdehyde attack the electrophilic carbon of 2-chloroethyl methyl ether, displacing the chloride leaving group. masterorganicchemistry.com The choice of this reagent is crucial as it directly introduces the desired 2-methoxyethoxy side chains.

Influence of Base and Solvent Systems (e.g., K2CO3 in DMF, DIPEA in DCM)

The selection of the base and solvent system is critical for the efficiency of the Williamson ether synthesis. A common and effective combination is potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF). researchgate.net K2CO3 is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl groups of protocatechualdehyde to form the more nucleophilic phenoxide ions. DMF is a polar aprotic solvent that effectively solvates the potassium cations, leaving the phenoxide ions more available for reaction. masterorganicchemistry.com This system generally provides good to excellent yields. synarchive.com

An alternative system involves the use of N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). DIPEA is a non-nucleophilic organic base, which can be advantageous in minimizing side reactions. DCM is a less polar solvent than DMF. While this combination is used in various organic syntheses, specific yield data for the preparation of this compound using this system is not extensively reported in the literature, suggesting it may be less common or less efficient than the K2CO3/DMF system for this particular transformation.

Optimized Reaction Conditions and Yield Enhancement

To maximize the yield of this compound, several reaction parameters can be optimized. These include reaction temperature, reaction time, and the stoichiometry of the reactants. Generally, heating the reaction mixture is necessary to drive the SN2 reaction to completion. researchgate.net Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time. Using a slight excess of the alkylating agent, 2-chloroethyl methyl ether, can also help to ensure complete conversion of the starting material.

For similar Williamson ether syntheses of phenolic aldehydes, yields are often reported in the range of 50-95% depending on the specific substrates and conditions. wikipedia.org The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can sometimes improve yields by facilitating the transfer of the phenoxide ions into the organic phase where the reaction occurs. Microwave-assisted synthesis has also emerged as a technique to accelerate reaction times and potentially improve yields. chemrxiv.org

| Base | Solvent | Typical Temperature | Typical Yield | Reference |

| K2CO3 | DMF | 80-120 °C | Good to Excellent | researchgate.net |

| DIPEA | DCM | Room Temp. to Reflux | Not Widely Reported | |

| NaOH | Water/Organic (PTC) | 25-70 °C | Good to Excellent |

Formylation Techniques for Aldehyde Incorporation

The second major step in the synthesis is the introduction of the aldehyde (formyl) group onto the 1,2-bis(2-methoxyethoxy)benzene (B8729880) intermediate. Several formylation methods are available, with the choice depending on the reactivity of the substrate and the desired regioselectivity.

Strategies Employing Dichloromethyl Methyl Ether (DCME)

The Rieche formylation is a powerful method for introducing a formyl group onto electron-rich aromatic rings. wikipedia.orgsynarchive.com This reaction utilizes dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid. wikipedia.org The electron-donating nature of the two methoxyethoxy groups in 1,2-bis(2-methoxyethoxy)benzene activates the aromatic ring, making it susceptible to electrophilic attack.

Lewis Acid Catalysis in Formylation Reactions

A Lewis acid is essential to activate the dichloromethyl methyl ether and generate the reactive electrophile, a dichloromethoxymethyl cation. Titanium tetrachloride (TiCl4) is a commonly used Lewis acid for this purpose, often in a solvent like dichloromethane (DCM) at low temperatures. orgsyn.org The reaction proceeds through electrophilic aromatic substitution, where the aromatic ring attacks the electrophilic carbon of the activated DCME. Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde. For the formylation of similar dimethoxybenzene derivatives, this method has been shown to be effective. mdpi.com

| Formylation Reagent | Lewis Acid | Solvent | Typical Temperature | Typical Yield | Reference |

| Dichloromethyl Methyl Ether | TiCl4 | DCM | 0 °C to Room Temp. | Good | orgsyn.orgmdpi.com |

Advanced Synthetic Protocols

Beyond the classical methods, several advanced synthetic protocols can be considered for the synthesis of this compound. These methods often aim to improve efficiency, reduce reaction times, and employ milder conditions.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate both the Williamson ether synthesis and potentially some formylation reactions. chemrxiv.orgnih.govresearchgate.netnih.gov This technique can lead to higher yields in shorter reaction times compared to conventional heating methods.

Phase-Transfer Catalysis (PTC): For the Williamson ether synthesis step, PTC offers a practical alternative to using strong bases in anhydrous organic solvents. By using a catalyst like a quaternary ammonium (B1175870) salt, the reaction can be performed in a two-phase system (e.g., aqueous NaOH and an organic solvent), which can simplify the workup procedure and be more cost-effective for industrial applications.

Palladium-Catalyzed C-H Functionalization: More recent advances in organic synthesis include the direct functionalization of C-H bonds. Palladium-catalyzed methods for the direct formylation or oxygenation of aromatic C-H bonds are an area of active research and could potentially offer a more atom-economical route to substituted benzaldehydes in the future. nih.gov

One-Pot Multistep Synthesis

The concept of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of reduced solvent usage, lower costs, and improved time efficiency. For the synthesis of this compound, a one-pot approach based on the Williamson ether synthesis can be envisioned. This would involve the in-situ formation of the dialkoxide of protocatechualdehyde followed by its reaction with 2-methoxyethyl bromide.

A typical procedure would involve dissolving 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is then added to deprotonate the phenolic hydroxyl groups, forming the corresponding diphenoxide. Subsequently, at least two equivalents of 2-methoxyethyl bromide are introduced to the reaction mixture, which is then heated to facilitate the nucleophilic substitution reaction. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through standard work-up procedures involving extraction and purification.

While a specific one-pot protocol for this exact compound is not extensively detailed in publicly available literature, the principles of one-pot synthesis of similar substituted benzaldehydes are well-established. patsnap.com The efficiency of such a process is highly dependent on the choice of base, solvent, and reaction temperature to maximize the yield of the desired dialkylated product and minimize the formation of mono-alkylated intermediates and other byproducts.

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of ethers. nih.gov These approaches focus on the use of greener solvents, less hazardous reagents, and catalytic systems that can be recycled and reused.

One promising green approach for the synthesis of this compound is the use of phase-transfer catalysis (PTC). researchgate.netclockss.org In a solid-liquid PTC system, the reaction can be carried out using a solid base like potassium carbonate in a less hazardous organic solvent, or even under solvent-free conditions. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the solid phase to the organic phase, where it reacts with the alkylating agent. This method can lead to higher reaction rates, milder reaction conditions, and easier product separation.

Scalable Production Methods (Gram-Scale Synthesis)

The ability to scale up a synthetic procedure from the laboratory to an industrial setting is a critical consideration. For the gram-scale synthesis of this compound, the robustness and efficiency of the chosen method are paramount. The Williamson ether synthesis, particularly when optimized, is a scalable reaction.

A general procedure for a gram-scale synthesis would involve charging a suitable reactor with 3,4-dihydroxybenzaldehyde and a solvent. A cost-effective and easy-to-handle base like potassium carbonate would be the preferred choice. The alkylating agent, 2-methoxyethyl bromide, would be added, and the reaction mixture heated to an optimal temperature to ensure a reasonable reaction time and high conversion. Careful control of the reaction parameters, including temperature and stirring rate, is crucial for maintaining consistency and maximizing yield on a larger scale.

Post-reaction work-up would involve filtration to remove the inorganic salts, followed by extraction of the product into a suitable organic solvent. The solvent would then be removed under reduced pressure, and the crude product purified, for example, by crystallization or column chromatography, to obtain the final product of high purity. While specific details for industrial-scale production are often proprietary, the fundamental principles of process optimization and control are key to successful scale-up.

Comparative Analysis of Synthetic Routes for Efficiency and Selectivity

The choice of a synthetic route for this compound depends on a variety of factors, including the desired scale of production, cost considerations, and environmental impact. A comparative analysis of the different methodologies highlights their respective advantages and disadvantages.

| Methodology | Reagents & Conditions | Advantages | Disadvantages | Reported Yield (Similar Compounds) |

| Traditional Williamson Ether Synthesis | Protocatechualdehyde, 2-methoxyethyl bromide, K₂CO₃, DMF, heat. | Well-established, reliable. | Use of hazardous solvents, potentially high temperatures. | 70-90% |

| One-Pot Synthesis | As above, but with sequential addition of reagents in a single vessel. | Time and resource-efficient, reduced waste. | Requires careful optimization to avoid side reactions. | Potentially similar to traditional methods. |

| Phase-Transfer Catalysis (PTC) | Protocatechualdehyde, 2-methoxyethyl bromide, K₂CO₃, phase-transfer catalyst (e.g., TBAB), less hazardous solvent or solvent-free. | Milder conditions, higher reaction rates, potential for greener solvents, easier work-up. | Catalyst cost and potential for catalyst contamination. | Can exceed 90% |

| Green Chemistry Approach (e.g., greener solvents) | Similar to traditional or PTC methods, but with replacement of hazardous solvents with greener alternatives. | Reduced environmental impact and health hazards. | May require optimization of reaction conditions to achieve comparable yields. | Dependent on the specific solvent and conditions. |

Table 1: Comparative Analysis of Synthetic Routes

The traditional Williamson ether synthesis provides a reliable and well-understood method, often resulting in good yields. However, its reliance on hazardous solvents like DMF is a significant drawback from a green chemistry perspective. The one-pot synthesis offers a more streamlined process but requires careful control to maintain high selectivity.

Ultimately, the choice of the most suitable synthetic route will depend on the specific requirements of the manufacturer, balancing the need for high yield and purity with considerations of cost, safety, and environmental responsibility.

Chemical Reactivity and Derivatization Pathways of 3,4 Bis 2 Methoxyethoxy Benzaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group in 3,4-Bis(2-methoxyethoxy)benzaldehyde is the most reactive site for the transformations discussed in this article. Its electron-withdrawing nature, coupled with the presence of the electron-donating alkoxy groups on the aromatic ring, influences the reactivity and the conditions required for these transformations.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3,4-Bis(2-methoxyethoxy)benzoic acid. This transformation is a fundamental process in organic synthesis, and several reagents can be employed to achieve this conversion.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of converting substituted benzaldehydes to their corresponding benzoic acids. nih.govsigmaaldrich.comresearchgate.net The reaction is typically carried out in aqueous solutions under acidic, neutral, or alkaline conditions. rsc.org For substrates like this compound, which possess ether linkages, careful control of reaction conditions is necessary to avoid potential cleavage of these groups.

The oxidation of substituted benzaldehydes by permanganate under phase transfer catalysis has been shown to be an effective method, often leading to high yields of the corresponding benzoic acids. nih.govresearchgate.net This technique allows the reaction to proceed in non-polar solvents, which can be advantageous for substrates with limited water solubility. nih.govresearchgate.net The general stoichiometry for the permanganate oxidation of a benzaldehyde (B42025) involves the reaction of three moles of the aldehyde with two moles of permanganate. nih.gov

Table 1: General Conditions for Permanganate-Mediated Oxidation of Substituted Benzaldehydes

| Oxidizing Agent | Catalyst | Solvent | Temperature | Yield | Reference |

| Potassium Permanganate | Phase Transfer Catalyst (e.g., TBAB, TBPB) | Ethyl Acetate (B1210297), Toluene | Room Temperature to 50°C | >90% | nih.govresearchgate.net |

| Potassium Permanganate | None (Aqueous media) | Water (acidic, neutral, or basic) | Varies | Generally high | rsc.org |

TBAB: Tetrabutylammonium (B224687) bromide; TBPB: Tetrabutylphosphonium bromide

Chromium-based reagents, such as chromium trioxide (CrO3) in an acidic aqueous medium (Jones reagent), are also effective for the oxidation of aldehydes to carboxylic acids. sigmaaldrich.comresearchgate.netnih.gov This method is widely used in organic synthesis for its reliability. researchgate.net The reaction proceeds by the formation of a chromate (B82759) ester intermediate from the hydrate (B1144303) of the aldehyde, which then decomposes to the carboxylic acid. researchgate.net

For a molecule like this compound, the ether linkages are generally stable to the conditions of Jones oxidation. The reaction is typically carried out in acetone (B3395972) as a solvent. researchgate.net

Table 2: General Conditions for Chromium Oxide-Based Oxidation of Aldehydes

| Oxidizing Agent | Solvent | Typical Conditions | Product | Reference |

| Chromium Trioxide (CrO3) in aqueous Sulfuric Acid (Jones Reagent) | Acetone | Room Temperature | Carboxylic Acid | researchgate.netnih.gov |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) | Anhydrous | Aldehyde (from primary alcohol) | researchgate.net |

Note: PCC is typically used to oxidize primary alcohols to aldehydes and stops at that stage. For the oxidation of an existing aldehyde to a carboxylic acid, stronger chromium-based reagents like Jones reagent are employed.

Reduction Reactions to Alcohol Functions

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (3,4-Bis(2-methoxyethoxy)phenyl)methanol, using various reducing agents.

Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common and efficient reagents for the reduction of aldehydes to primary alcohols. sigmaaldrich.comacs.orgchemscene.com

Sodium Borohydride (NaBH4): This is a mild and selective reducing agent that readily reduces aldehydes and ketones. sigmaaldrich.comacs.org It is often used in protic solvents like methanol (B129727) or ethanol (B145695). acs.org The reaction is generally fast and proceeds with high yield at room temperature. ekb.eg For instance, the reduction of the structurally similar 4-ethoxy-3-methoxybenzaldehyde (B93258) to the corresponding alcohol has been reported with high yield using NaBH4. ekb.eg Given this precedent, a similar outcome is expected for this compound.

Lithium Aluminum Hydride (LiAlH4): This is a much stronger reducing agent than NaBH4. chemscene.commagritek.com It not only reduces aldehydes and ketones but also carboxylic acids, esters, and amides. magritek.com Due to its high reactivity, LiAlH4 reactions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). magritek.com While LiAlH4 would effectively reduce the aldehyde group of this compound, NaBH4 is often preferred for this specific transformation due to its greater safety and ease of handling. acs.org

Table 3: Common Hydride Reducing Agents for Aldehyde Reduction

| Reducing Agent | Relative Reactivity | Typical Solvents | Product from Aldehyde | Reference |

| Sodium Borohydride (NaBH4) | Milder, more selective | Methanol, Ethanol | Primary Alcohol | sigmaaldrich.comacs.orgekb.eg |

| Lithium Aluminum Hydride (LiAlH4) | Stronger, less selective | Diethyl ether, THF (anhydrous) | Primary Alcohol | sigmaaldrich.comchemscene.commagritek.com |

Condensation Reactions

The aldehyde group of this compound can participate in various condensation reactions to form new carbon-carbon bonds, leading to a wide range of more complex molecules. These reactions typically involve the reaction of the aldehyde with a nucleophilic carbanion.

Prominent examples of such reactions include the Claisen-Schmidt and Knoevenagel condensations.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde (in this case, this compound) with a ketone or another enolizable carbonyl compound in the presence of a base (like sodium hydroxide) or acid catalyst. researchgate.netvanderbilt.edu This reaction is a type of crossed aldol (B89426) condensation and is a valuable method for synthesizing chalcones and related α,β-unsaturated ketones. researchgate.netvanderbilt.edu

Knoevenagel Condensation: In this reaction, the aldehyde condenses with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, ethyl cyanoacetate) in the presence of a weak base catalyst such as an amine. This reaction is widely used to prepare α,β-unsaturated products.

The electron-donating nature of the bis(2-methoxyethoxy) substituents on the aromatic ring of this compound can influence the reactivity of the aldehyde in these condensation reactions.

Table 4: Overview of Condensation Reactions for Benzaldehydes

| Reaction Name | Reactant Partner | Typical Catalyst | General Product Type | Reference |

| Claisen-Schmidt Condensation | Ketone (e.g., Acetophenone) | NaOH, KOH | α,β-Unsaturated Ketone (Chalcone) | researchgate.netvanderbilt.edu |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Ethyl Cyanoacetate) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Ester/Nitrile |

Oxime Formation and Subsequent Dehydration to Nitriles

Reactions Involving the Aromatic Ring System

The electron-donating nature of the two alkoxy substituents significantly influences the reactivity of the benzene (B151609) ring.

The two 2-methoxyethoxy groups on the aromatic ring of this compound are strong activating groups for electrophilic aromatic substitution (EAS). youtube.com Through resonance, the oxygen atoms donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.com

These alkoxy groups are ortho, para-directors. libretexts.org However, the para position relative to the C3-alkoxy group is already occupied by the C4-alkoxy group, and vice-versa. Therefore, electrophilic attack is directed to the positions ortho to the existing substituents. The available positions for substitution are C2, C5, and C6. The C5 position is ortho to the C4-alkoxy group and meta to the C3-alkoxy group. The C2 position is ortho to the C3-alkoxy group and meta to the C4-alkoxy group. The C6 position is ortho to the C-1 aldehyde group, which is a deactivating group, and is also sterically hindered. Consequently, substitution is most likely to occur at the C5 and C2 positions.

Typical electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. youtube.commasterorganicchemistry.com The strongly activating nature of the alkoxy groups means that these reactions can often proceed under milder conditions than those required for benzene.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents (Example) | Potential Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3,4-bis(2-methoxyethoxy)benzaldehyde and/or 2-Nitro-3,4-bis(2-methoxyethoxy)benzaldehyde |

Nitration of the Aromatic Nucleus

In the case of 3,4-disubstituted benzaldehydes, the position of nitration is determined by the cumulative electronic effects of the existing groups. The powerful activating and directing influence of the two alkoxy groups would be expected to overcome the deactivating and meta-directing effect of the aldehyde. Therefore, nitration is anticipated to occur at the positions ortho or para to the alkoxy groups. Given that the para position is occupied by the second alkoxy group, the most likely positions for nitration are C-2 and C-6, which are ortho to the C-3 and C-4 alkoxy groups, respectively. However, the position C-5 is sterically hindered and electronically disfavored.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is generally exothermic and requires careful temperature control to prevent side reactions and ensure selectivity. researchgate.net Based on the nitration of similar aromatic aldehydes, the primary product would be 6-nitro-3,4-bis(2-methoxyethoxy)benzaldehyde.

Table 1: Predicted Nitration Product of this compound

| Starting Material | Reagents | Predicted Major Product |

| This compound | HNO₃, H₂SO₄ | 6-Nitro-3,4-bis(2-methoxyethoxy)benzaldehyde |

Modifications and Deprotection of the Methoxyethoxy Groups

The 2-methoxyethoxy groups in this compound are often employed as protecting groups for hydroxyl functionalities in organic synthesis. wikipedia.orgwikipedia.org Their stability and the various methods available for their cleavage make them versatile tools in the construction of complex molecules.

Direct nucleophilic substitution at the ether linkages of this compound is generally not a facile process. Ethers are typically unreactive towards nucleophiles and require activation to undergo substitution reactions. ksu.edu.sathermofisher.comlibretexts.org The carbon-oxygen bonds in the ether are strong, and the alkoxide leaving groups are poor.

However, under specific conditions, such as in the presence of strong acids, the ether oxygen can be protonated, converting the alkoxy group into a better leaving group (an alcohol). Subsequently, a nucleophile can attack the activated carbon. This process is more relevant to ether cleavage (discussed in the next section) rather than a direct substitution that preserves the core ether structure with a modified substituent.

It is important to distinguish this from nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring itself. In the context of this compound, this would require a suitable leaving group on the ring, which is not present in the parent molecule. The methoxy (B1213986) group itself is generally not a good leaving group for nucleophilic aromatic substitution unless the ring is highly activated by electron-withdrawing groups. stackexchange.com

The selective cleavage of the 2-methoxyethoxymethyl (MEM) ether bonds is a common and synthetically useful transformation. acs.org This deprotection can be achieved under various conditions, often with high selectivity, leaving other functional groups in the molecule intact.

Acid-Catalyzed Cleavage: A wide range of Brønsted and Lewis acids can be used to cleave MEM ethers. wikipedia.orgwikipedia.org For instance, treatment with acids like trifluoroacetic acid can effectively remove the MEM groups. researchgate.net The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a carbocation intermediate and subsequent hydrolysis to yield the corresponding dihydroxybenzaldehyde.

Lewis Acid-Mediated Cleavage: Lewis acids are particularly effective for the selective cleavage of MEM ethers. Reagents such as cerium(III) chloride heptahydrate in refluxing acetonitrile (B52724) have been shown to be highly efficient and mild, offering rapid deprotection with compatibility with other protecting groups. acs.org Other Lewis acids like zinc bromide and trimethylsilyl (B98337) triflate have also been employed for this purpose. researchgate.net

Other Cleavage Methods: Research has explored various other reagents for MEM ether cleavage. For example, a catalytic amount of carbon tetrabromide in isopropanol (B130326) has been reported as an effective method for the hydrolysis of MEM ethers. researchgate.net The choice of solvent can also influence the selectivity of the cleavage reaction. researchgate.net

Table 2: Reagents for the Selective Cleavage of 2-Methoxyethoxy (MEM) Ethers

| Reagent System | Conditions | Comments |

| Trifluoroacetic acid | - | Common Brønsted acid for deprotection. researchgate.net |

| Cerium(III) chloride heptahydrate | Refluxing acetonitrile | Mild, rapid, and selective. acs.org |

| Zinc bromide | - | Lewis acid catalyst. researchgate.net |

| Trimethylsilyl triflate | - | Lewis acid catalyst. researchgate.net |

| Carbon tetrabromide (catalytic) | Refluxing isopropanol | Metal-free deprotection method. researchgate.net |

The ability to selectively cleave the methoxyethoxy ether bonds makes this compound a useful intermediate in the synthesis of various catechol derivatives, which are important precursors in medicinal chemistry and materials science. nih.gov

Applications of 3,4 Bis 2 Methoxyethoxy Benzaldehyde As a Key Intermediate in Advanced Chemical Research

Precursor in Pharmaceutical Synthesis and Medicinal Chemistry

The utility of 3,4-Bis(2-methoxyethoxy)benzaldehyde as a foundational molecule in medicinal chemistry is well-established, serving as a critical starting material for the synthesis of several therapeutic agents.

Synthesis of Tyrosine Kinase Inhibitors (e.g., Erlotinib)

One of the most prominent applications of this compound is in the synthesis of Erlotinib, a potent tyrosine kinase inhibitor used in the treatment of certain types of cancer. googleapis.com The synthesis of Erlotinib often begins with the protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde (B13553) to form this compound, which then undergoes a series of transformations to construct the core quinazoline (B50416) structure of the drug.

A crucial step in the synthesis of Erlotinib is the conversion of this compound into 3,4-Bis(2-methoxyethoxy)benzonitrile. This transformation is typically achieved through the formation of an intermediate oxime, which is subsequently dehydrated. One documented method involves reacting the benzaldehyde (B42025) with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine. google.com This conversion of the aldehyde to a nitrile is a key functional group manipulation that sets the stage for the subsequent cyclization reaction.

Table 1: Synthesis of 3,4-Bis(2-methoxyethoxy)benzonitrile

| Reactant | Reagents | Product | Yield | Reference |

|---|

Following the formation of 3,4-Bis(2-methoxyethoxy)benzonitrile, the synthesis of Erlotinib proceeds with the introduction of a nitro group at the 2-position of the benzene (B151609) ring, followed by the reduction of the nitro group to an amine. This amino-benzonitrile derivative is a key intermediate that undergoes cyclization to form the quinazoline ring system. google.com The 6,7-bis(2-methoxyethoxy) substitution pattern on the quinazoline ring, which is essential for the biological activity of Erlotinib, originates from the starting material, this compound. The final steps of the synthesis involve the coupling of the quinazoline core with 3-ethynylaniline. googleapis.comgoogle.com

Intermediate for Antipsychotic Agents (e.g., Fluanxol)

While this compound is a versatile intermediate, a direct and well-documented synthetic route to the antipsychotic agent Fluanxol utilizing this specific starting material is not prominently reported in publicly available scientific literature. The synthesis of thioxanthene-based drugs like Fluanxol typically involves different precursors and synthetic strategies.

Building Block for Anticancer Agents (e.g., Hydroxylated Monocarbonyl Curcumin (B1669340) Derivatives)

The structural motif of 3,4-disubstituted benzaldehyde is crucial in the synthesis of various anticancer agents. While direct use of this compound is not always specified, the synthesis of hydroxylated monocarbonyl curcumin derivatives often starts with a protected form of 3,4-dihydroxybenzaldehyde. These curcumin analogs are investigated for their potential to modulate biological pathways relevant to cancer. The synthesis generally involves an aldol (B89426) condensation between a substituted benzaldehyde and a ketone. The methoxyethoxy groups in this compound can serve as protecting groups for the hydroxyl functions, which can be deprotected in later stages to yield the final hydroxylated products.

Applications in Natural Product Total Synthesis (e.g., Flavan-alkaloids, Sinensetin)

The skeleton of 3,4-disubstituted benzaldehyde is a common feature in many natural products, particularly flavonoids and alkaloids.

In the total synthesis of novel flavan-alkaloids, such as kinkeloids A and B, a protected form of 3,4-dihydroxybenzaldehyde, namely 3,4-bis(methoxymethoxy)benzaldehyde, is utilized. nih.gov This starting material, which is structurally analogous to this compound, undergoes a condensation reaction with a substituted acetophenone (B1666503) to form a chalcone (B49325) intermediate. nih.gov This chalcone is then further elaborated to construct the flavan (B184786) core, which is subsequently coupled with a piperidine (B6355638) moiety to yield the final flavan-alkaloid. nih.gov The use of protecting groups on the catechol moiety of the benzaldehyde is essential to prevent unwanted side reactions during the synthesis.

The synthesis of the flavonoid Sinensetin, a polymethoxyflavone found in citrus fruits, also relies on precursors with a 3,4-disubstitution pattern on the benzaldehyde ring. While a direct synthesis starting from this compound is not explicitly detailed, the general synthetic strategies for such flavonoids often involve the condensation of a substituted acetophenone with a substituted benzaldehyde. mdpi.com The methoxy (B1213986) groups present in Sinensetin can be introduced at various stages of the synthesis, and the use of a precursor like this compound would be a logical approach, with the methoxyethoxy groups serving as precursors to the final methoxy groups.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Bis(2-methoxyethoxy)benzonitrile |

| 3,4-dihydroxybenzaldehyde |

| 3,4-bis(methoxymethoxy)benzaldehyde |

| Erlotinib |

| Fluanxol |

| Hydroxylated Monocarbonyl Curcumin Derivatives |

| Kinkeloid A |

| Kinkeloid B |

| Sinensetin |

| 3-ethynylaniline |

| Chalcone |

| Flavan-alkaloids |

| Hydroxylamine hydrochloride |

Component in Supramolecular Chemistry and Materials Science

The tailored structure of this compound, which combines a reactive aldehyde group with flexible and hydrophilic ethylene (B1197577) glycol-based chains, makes it an ideal candidate for constructing complex supramolecular systems. These non-covalently linked assemblies have found applications in diverse areas, from biomedical engineering to advanced optics.

Design and Synthesis of Supramolecular Hydrogelators

The ability of molecules to self-assemble into nanofibrous networks that can immobilize large volumes of water is the basis of supramolecular hydrogels. These materials are of great interest for applications such as tissue engineering and drug delivery.

Research has demonstrated that this compound is a crucial precursor for creating low molecular weight hydrogelators. In a key synthetic step, it is reacted with a trishydrazide core, such as benzene-1,3,5-tricarbohydrazide. This condensation reaction between the aldehyde groups of three equivalents of this compound and the three hydrazide groups of the core molecule results in the formation of a C3-symmetric trishydrazone derivative. The resulting molecule possesses a rigid aromatic core and flexible, water-soluble side chains, which is a common design principle for effective hydrogelators. The formation of hydrazone bonds provides the necessary structural preorganization for subsequent self-assembly.

A significant advancement in the use of these trishydrazone derivatives is the ability to control their self-assembly into nanofibers through catalysis. Seminal work in the field has shown that the precursor molecules, such as those derived from related oligo(ethylene glycol)-functionalized benzaldehydes, can exist in a stable, non-assembled state in water. The self-assembly into a hydrogel network is then initiated by the addition of a catalyst, which accelerates the formation of the hydrazone bonds.

This catalytic control allows for precise temporal and spatial command over the gelation process. The mechanism involves the catalyst lowering the activation energy for the condensation reaction, leading to the rapid formation of the trishydrazone molecules. Once formed, these molecules spontaneously self-assemble into elongated nanofibers driven by non-covalent interactions like hydrogen bonding and π-π stacking. This process transforms the low-viscosity solution into a robust, self-supporting hydrogel. This strategy of catalyst-assisted self-assembly represents a sophisticated method for creating "smart" materials that can be formed on demand.

Development of Optically Nonlinear Materials

Optically nonlinear (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, making them essential for applications in photonics and optoelectronics, such as frequency conversion and optical switching. The design of organic NLO chromophores often involves creating molecules with a large change in dipole moment upon excitation, typically achieved with donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) structures.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic method for the stereoselective formation of carbon-carbon double bonds, particularly for producing (E)-alkenes. This reaction is employed to synthesize distyrylbenzene (B1252955) derivatives, which are excellent candidates for NLO applications due to their extended π-conjugated system.

In this context, this compound serves as the aldehyde component. The 3,4-bis(2-methoxyethoxy) groups act as electron-donating moieties. The HWE reaction involves the condensation of this aldehyde with a phosphonate-stabilized carbanion. For example, reacting two equivalents of this compound with a central bis(phosphonate) ester, such as tetraethyl 1,4-xylylenediphosphonate, in the presence of a strong base (e.g., sodium hydride), yields a symmetrical D-π-D distyrylbenzene derivative. The resulting molecule possesses the electron-donating alkoxy groups at both ends of a rigid, conjugated stilbene-like framework. The flexible side chains also enhance the processability and solubility of these otherwise rigid molecules, facilitating their incorporation into thin films and other device architectures.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | Tetraethyl 1,4-xylylenediphosphonate | Horner-Wadsworth-Emmons | Distyrylbenzene Derivative |

Construction of Host-Guest Systems (e.g., Pillar[n]arenes Encapsulating Chromophores)

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. Pillar[n]arenes, a class of macrocyclic hosts with a unique pillar-shaped architecture, have gained significant attention for their ability to bind a variety of guest molecules within their electron-rich cavities.

Research into advanced materials has explored the encapsulation of functional chromophores within pillar[n]arenes to protect them from the environment and modulate their photophysical properties. Chromophores derived from this compound can be designed to act as guests for these macrocyclic hosts. For instance, a guest molecule can be synthesized by converting the aldehyde group into a different functional moiety that is complementary to the pillararene cavity.

Precursor for Organic Monomers in Polymer and Electronic Materials Science (e.g., COF, OLED)

The functional groups on this compound make it an ideal starting material for the synthesis of specialized organic monomers. These monomers are subsequently used to construct larger polymeric structures and functional materials for electronic applications.

The aldehyde group provides a reactive site for condensation reactions, allowing it to be linked with other molecules to form extended, conjugated systems. The two methoxyethoxy chains enhance the solubility of both the monomer and the resulting materials in common organic solvents, which is a significant advantage for processing and characterization. This improved solubility is crucial for materials intended for use in devices like Organic Light-Emitting Diodes (OLEDs), where solution-based fabrication methods are often employed.

In the field of materials science, this compound is recognized as a linker molecule for creating Covalent Organic Frameworks (COFs). ambeed.com COFs are a class of crystalline porous polymers with highly ordered structures, and the precise geometry of linker molecules like this aldehyde is essential for controlling the framework's architecture and properties.

A significant application of this aldehyde is in the Knoevenagel condensation reaction to produce 3-aryl-2-thienylacrylonitriles. mdpi.com This reaction involves condensing the aldehyde with an active methylene (B1212753) compound, such as 2-thiopheneacetonitrile (B147512), to create a new C=C double bond. mdpi.comresearchgate.net The resulting acrylonitrile (B1666552) derivatives are highly conjugated molecules, a key characteristic for organic electronic materials. For instance, the reaction with 2-thiopheneacetonitrile yields 2-{1-Cyano-2-[3,4-bis(2-methoxyethoxy)phenyl]-(E)-ethenyl}-thiophene. mdpi.com Such syntheses demonstrate the role of this compound as a fundamental component in building the molecular framework of functional organic materials.

Furthermore, the aldehyde can be chemically transformed into other useful monomers. For example, it can be converted into 3,4-bis(2-methoxyethoxy)benzonitrile, providing a different functional group for subsequent polymerization or modification steps. These transformations highlight the aldehyde's versatility as a precursor to a range of monomers tailored for specific material properties.

Table 1: Knoevenagel Condensation Products Derived from this compound This table is interactive. You can sort and filter the data.

| Product Name | Reactant | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-{1-Cyano-2-[3,4-bis(2-methoxyethoxy)phenyl]-(E)-ethenyl}-thiophene | 2-thiopheneacetonitrile | Piperidine | 32% | mdpi.com |

Catalysis and Ligand Design

Beyond materials science, this compound plays important roles in the development of catalytic systems, serving as both a substrate in organocatalyzed reactions and a precursor in syntheses that utilize metal catalysts.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The aldehyde functional group of this compound is highly susceptible to activation by organocatalysts, particularly amines.

A clear example is the aforementioned Knoevenagel condensation. mdpi.com In the synthesis of 2-{1-Cyano-2-[3,4-bis(2-methoxyethoxy)phenyl]-(E)-ethenyl}-thiophene, the reaction between this compound and 2-thiopheneacetonitrile is efficiently catalyzed by piperidine. mdpi.com Piperidine, a secondary amine, acts as a base and a nucleophile to activate the reactants, facilitating the carbon-carbon bond formation under relatively mild conditions. mdpi.com This reaction showcases the compound's utility as a substrate in a classic organocatalytic transformation, enabling the synthesis of complex molecules without the need for metal catalysts.

While not typically a ligand itself, this compound is a key intermediate in the synthesis of more complex molecules that are subsequently used in metal-catalyzed reactions. Its derivatives are precursors to high-value compounds, such as the active pharmaceutical ingredients (APIs) Erlotinib and Gefitinib, the syntheses of which often involve transition metal catalysis. researchgate.net

Chemical suppliers categorize this compound for use in cross-coupling reactions, which are fundamental in modern organic synthesis and are almost exclusively catalyzed by transition metals like palladium. chemscene.com The compound serves as a building block that is incorporated into larger structures through reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings at different stages of a synthetic sequence. For example, derivatives of this aldehyde are used to construct the quinazoline core found in many kinase inhibitors, a process that frequently relies on palladium-catalyzed C-N bond formation. researchgate.net The presence of the methoxyethoxy groups can also influence the reactivity and selectivity of these metal-catalyzed steps.

Inability to Fulfill Request for Spectroscopic Analysis of this compound

A comprehensive search for the advanced spectroscopic data required to generate the specified article on this compound has proven unsuccessful. Despite extensive investigation across various scientific databases and public sources, the specific experimental data for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy for this compound are not publicly available.

The requested article was to be structured around a detailed analysis of the compound's spectroscopic characteristics, including ¹H NMR, ¹³C NMR, 2D-NMR, FT-IR, and FT-Raman data. This was to include the generation of interactive data tables and in-depth research findings for each specified subsection.

The performed searches for "this compound" and its associated CAS number (80407-64-3) did not yield any publications or datasets containing the necessary experimental spectra. While general information regarding the spectroscopic techniques and data for analogous compounds, such as various methoxybenzaldehydes, were found, this information is not a substitute for the specific data of the target compound.

Therefore, without the foundational spectral data, it is not possible to generate the scientifically accurate and detailed article as per the provided outline. The core components of the requested content, namely the data tables and the elucidation of the compound's specific spectral features, cannot be created.

We apologize for being unable to fulfill this request. The generation of a scientifically sound and accurate article as per the detailed instructions is contingent on the availability of the fundamental research data.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For 3,4-Bis(2-methoxyethoxy)benzaldehyde, with a molecular formula of C₁₃H₁₈O₅, the expected monoisotopic mass is 254.1154 g/mol . chemscene.com Various ionization techniques can be employed to analyze this molecule.

Electrospray ionization is a soft ionization technique well-suited for polar molecules like this compound, which contains multiple ether and carbonyl oxygen atoms capable of accepting a proton or coordinating with a cation. In positive-ion mode ESI-MS, the compound is expected to be readily detected, primarily as its protonated molecule ([M+H]⁺) or as an adduct with alkali metal ions, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as trace impurities in solvents or on glassware.

High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental composition. frontiersin.orgnih.gov The analysis of related poly(ethylene glycol) (PEG) compounds shows that such molecules have a high affinity for alkali metal ions. nih.gov

Table 1: Predicted ESI-MS Adducts for this compound (C₁₃H₁₈O₅)

| Ion Species | Formula | Calculated m/z |

| Protonated Molecule [M+H]⁺ | [C₁₃H₁₉O₅]⁺ | 255.1227 |

| Sodium Adduct [M+Na]⁺ | [C₁₃H₁₈O₅Na]⁺ | 277.1046 |

| Potassium Adduct [M+K]⁺ | [C₁₃H₁₈O₅K]⁺ | 293.0786 |

Liquid chromatography-mass spectrometry is a powerful tool for both the analysis and purification of synthetic intermediates. In the context of the synthesis of complex molecules like Erlotinib, where this compound is a precursor, LC-MS is invaluable for monitoring reaction progress, identifying byproducts, and assessing the purity of the aldehyde before its use in subsequent steps. researchgate.netnih.gov

A typical LC-MS analysis would involve a reversed-phase high-performance liquid chromatography (HPLC) system, likely using a C18 column. The mobile phase would consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of acid modifier like formic acid to facilitate protonation for MS detection. The aldehyde, being a moderately polar aromatic compound, would be well-retained and separated from both more polar and less polar impurities. The eluent from the HPLC is directed into the mass spectrometer (typically an ESI source), which provides mass data to confirm the identity of the peak corresponding to the target compound.

While less common for small molecules, MALDI-TOF-MS is an exceptionally useful technique for the characterization of compounds containing poly(ethylene glycol) (PEG) chains. scielo.brscielo.br Given that the methoxyethoxy side chains of this compound are short PEG-like structures, MALDI-TOF offers a powerful method for confirming the structural integrity of the molecule with high precision. This technique is particularly sensitive and can verify the high purity of such materials. scielo.br

In a typical MALDI experiment, the sample would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and a cation source (e.g., sodium or potassium salts) may be added to promote the formation of single, easily identifiable adducts. nih.gov The analysis would be expected to yield a very simple spectrum dominated by the [M+Na]⁺ or [M+K]⁺ ion, providing a highly accurate mass measurement that can confirm the compound's composition and the absence of impurities from incomplete etherification reactions. scielo.br

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure determination for this compound is not publicly available, analysis of related substituted benzaldehydes allows for a scientifically-grounded prediction of its likely solid-state features. frontiersin.orgnih.gov

The structure would be defined by the planar benzaldehyde (B42025) core, with the two flexible methoxyethoxy side chains. The crystal packing would likely be stabilized by a network of weak intermolecular interactions. Key expected interactions include:

C–H···O Hydrogen Bonds: The aldehyde proton and aromatic protons can act as weak hydrogen bond donors to the numerous ether and carbonyl oxygen atoms, which are effective acceptors. frontiersin.orgnih.gov These interactions are known to play a significant role in the supramolecular assembly of benzaldehyde derivatives. frontiersin.org

π–π Stacking: The electron-rich aromatic rings could potentially engage in offset π–π stacking interactions, a common feature in the crystal packing of benzene (B151609) derivatives. nih.gov

The considerable conformational flexibility of the two methoxyethoxy side chains could lead to complex packing arrangements or potentially polymorphism, where the compound can adopt multiple different crystalline forms. nih.gov Structural characterization of derivatives made from this aldehyde confirms that related molecules are amenable to X-ray crystallographic analysis. researchgate.net

Electronic Spectroscopy (for derivatives/applications)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the chromophore of the substituted benzaldehyde core. The spectrum is expected to be very similar to that of its close structural analog, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). nist.gov The spectrum of veratraldehyde exhibits characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.netmasterorganicchemistry.com

The alkoxy groups on the benzene ring act as auxochromes, causing a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzaldehyde. uni-muenchen.denih.gov

Table 2: Expected UV-Vis Absorption Bands for this compound

| Transition | Approximate λmax (nm) | Chromophore | Description |

| π→π | ~270-280 | Substituted Benzene Ring | An intense absorption band associated with the electronic transitions within the aromatic system, modified by the alkoxy substituents. |

| π→π | ~305-315 | Conjugated System | An intense band related to the conjugated system formed by the benzene ring and the carbonyl group. |

| n→π | ~330-350 | Carbonyl Group | A weak, lower-energy absorption band resulting from the transition of a non-bonding electron from an oxygen lone pair to an antibonding π orbital of the carbonyl group. masterorganicchemistry.com |

Note: λmax values are estimated based on data for the structurally similar compound 3,4-dimethoxybenzaldehyde (veratraldehyde) and general principles of UV-Vis spectroscopy for substituted benzaldehydes. nist.govuni-muenchen.de The solvent can also influence the exact position of these absorption maxima.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive method used to investigate the electronic structure and excited-state properties of molecules. It involves the absorption of photons (photo-excitation) and the subsequent emission of photons (luminescence). While a powerful tool, a detailed photoluminescence characterization of this compound is not extensively documented in publicly available scientific literature. However, insights into its potential photoluminescent behavior can be drawn from studies on structurally similar substituted benzaldehydes.

Detailed Research Findings

Research into the spectral-luminescent properties of various hydroxy- and methoxy-substituted benzaldehydes indicates that the neutral forms of these molecules are generally not responsible for any observed fluorescence, particularly in ethanol (B145695) solutions. researchgate.netepa.gov Quantum chemical calculations and experimental data for compounds such as o-anisaldehyde, syringaldehyde, and vanillin (B372448) suggest that any fluorescence is more likely to originate from their charged forms (anionic or cationic). elsevierpure.com

Studies have shown that for many substituted benzaldehydes, the lowest excited singlet state (S1) is an nπ* state. researchgate.netepa.gov Transitions from this state back to the ground state are often forbidden, leading to low or negligible fluorescence quantum yields. The more intense absorption bands are typically due to ππ* transitions. researchgate.net It is the charged forms of these molecules, where the lowest excited state can be of the ππ* type, that exhibit a significantly higher rate of radiative decay and are thus more likely to fluoresce. elsevierpure.com For instance, fluorescence observed around 410 nm in alcohol solutions of some substituted benzaldehydes has been attributed to their cationic forms. elsevierpure.com

Given that this compound possesses a benzaldehyde core with alkoxy substituents, it is plausible that its photoluminescent properties would follow these general trends. Direct excitation of the neutral molecule would be unlikely to produce significant fluorescence. The presence of acidic or basic conditions, which could lead to the formation of cationic or anionic species, might induce luminescence. However, without direct experimental measurement of this compound, its specific excitation and emission wavelengths, quantum yield, and excited-state lifetime remain undetermined.

No specific experimental data for the photoluminescence of this compound is available in the reviewed literature, therefore data tables for its specific photoluminescent properties cannot be generated.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a range of molecular properties with a good balance between accuracy and computational cost. While specific DFT studies on 3,4-Bis(2-methoxyethoxy)benzaldehyde are not extensively available in the literature, we can infer its probable characteristics from studies on closely related vanillin (B372448) and its derivatives. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a molecule with flexible side chains like this compound, this process also involves a conformational analysis to identify the lowest energy conformers.

Studies on vanillin (3-methoxy-4-hydroxybenzaldehyde) and isovanillin (B20041) have shown that the orientation of the hydroxyl and methoxy (B1213986) groups significantly influences the conformational stability. nih.gov DFT calculations, often using the B3LYP functional with a 6-311++G(**) basis set, have identified the most stable conformers for these molecules. nih.gov For this compound, the two long 2-methoxyethoxy chains introduce additional degrees of freedom. A thorough conformational search would be necessary to identify the global minimum energy structure, which is crucial for the accuracy of all subsequent property calculations. The planarity of the benzaldehyde (B42025) core is expected to be maintained, while the ether side chains will adopt specific conformations to minimize steric hindrance and optimize intramolecular interactions. Research on similar flexible molecules indicates that even small energy differences between conformers can be significant. researchgate.net

DFT, in conjunction with methods like the Gauge-Including Atomic Orbital (GIAO) approach, is a powerful tool for predicting NMR chemical shifts (¹H and ¹³C). nih.govchemrxiv.orgnih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds. The accuracy of these predictions has been shown to be high, often with mean absolute errors of less than 2 ppm for ¹³C and 0.2 ppm for ¹H when using appropriate functionals and basis sets. chemrxiv.org

For this compound, a theoretical prediction of its NMR spectrum would involve first optimizing its geometry and then performing GIAO-DFT calculations. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). While specific data for this molecule is absent, studies on a wide range of organic molecules have established reliable protocols for such predictions. rsc.orgaps.org

Table 1: Representative Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Related Benzaldehyde Derivative (Vanillin)

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) - B3LYP/6-311++G(**) |

| C=O | 191.1 | 192.5 |

| C1 | 128.0 | 129.3 |

| C2 | 110.9 | 111.8 |

| C3 | 147.9 | 148.7 |

| C4 | 151.8 | 152.9 |

| C5 | 114.8 | 115.6 |

| C6 | 125.1 | 126.0 |

| O-CH₃ | 56.0 | 56.8 |

Note: Data is illustrative and based on findings for vanillin, a structurally related precursor. Specific values for this compound would require dedicated calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap (ΔE), provides a measure of the molecule's excitability. A smaller gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions.

DFT calculations on vanillin and its derivatives have shown that the HOMO is typically localized on the benzene (B151609) ring and the oxygen atoms of the substituents, reflecting their electron-donating nature. nih.govresearchgate.net The LUMO is often distributed over the carbonyl group and the aromatic ring, indicating these are the likely sites for nucleophilic attack. nih.gov For this compound, the introduction of the electron-donating ether groups is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzaldehyde. This modification could enhance its reactivity and influence its electronic absorption properties. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Gap for Representative Benzaldehyde Derivatives (eV)

| Compound | E(HOMO) | E(LUMO) | ΔE (Gap) |

| Benzaldehyde | -6.78 | -1.89 | 4.89 |

| 4-(Dimethylamino)benzaldehyde | -5.35 | -1.43 | 3.92 |

| Vanillin | -5.98 | -1.75 | 4.23 |

Note: Values are illustrative and calculated at the B3LYP/6-31G(d,p) level. Data for this compound is not available but is expected to show a trend influenced by its ether substituents. nih.govuwosh.edu

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and prone to nucleophilic attack.

In benzaldehyde derivatives, the most negative potential is consistently located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. acadpubl.eumalayajournal.org This makes it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms, particularly the aldehydic proton and any hydroxyl protons, exhibit positive potential. For this compound, the ether oxygen atoms in the side chains would also contribute to regions of negative potential, potentially influencing its solubility and interaction with polar solvents and biological receptors.

Molecules with significant charge separation, characterized by a large dipole moment, and extended π-conjugated systems can exhibit nonlinear optical (NLO) properties. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations are frequently used to predict these properties. aip.orgpku.edu.cnnih.gov

Benzaldehyde derivatives with electron-donating and electron-accepting groups can possess substantial β values. rsc.org In this compound, the ether groups are electron-donating, while the aldehyde group is electron-withdrawing. This push-pull system, although not as strong as in some specialized NLO chromophores, suggests that the molecule could have a non-zero hyperpolarizability. Computational studies on similar molecules like vanillin have confirmed their potential as NLO materials. nih.gov The magnitude of the dipole moment and hyperpolarizability will be highly dependent on the molecule's conformation, particularly the orientation of the flexible side chains. researchgate.net

Table 3: Calculated Dipole Moment and First Hyperpolarizability for Vanillin

| Property | Calculated Value (B3LYP/6-311++G(**)) |

| Dipole Moment (μ) | 4.25 Debye |

| First Hyperpolarizability (β) | 2.8 x 10⁻³⁰ esu |

Note: This data for vanillin suggests that its derivatives, including this compound, may also possess NLO properties. nih.gov

Molecular Docking Studies for Derivative Interactions (e.g., Enzyme Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. niscpr.res.indergipark.org.tr This method is extensively used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target.

While no molecular docking studies have been reported specifically for this compound, numerous studies have investigated the interaction of its parent molecule, vanillin, and other derivatives with various enzymes. biointerfaceresearch.comnih.govrsc.org These studies provide a framework for understanding how this compound might interact with biological targets.

For instance, vanillin derivatives have been docked into the active sites of enzymes like anaplastic lymphoma kinase and the main protease of SARS-CoV-2. niscpr.res.inbiointerfaceresearch.com The binding affinity is determined by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. The hydroxyl and carbonyl groups of the vanillin core are often key interaction points. The larger and more flexible 2-methoxyethoxy side chains of this compound could potentially form additional hydrophobic and van der Waals interactions within a binding pocket, possibly leading to altered binding affinity or selectivity compared to smaller vanillin derivatives. Docking simulations of this molecule against various enzyme targets could reveal its potential as a therapeutic agent. nih.gov

Mechanistic Studies of Reactions via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating the intricate mechanisms of chemical reactions. For this compound, such studies would be invaluable in understanding its reactivity, especially in reactions involving the aldehyde functional group.

Theoretical Framework: Mechanistic studies typically employ DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31+G(d)). nih.gov This approach allows for the calculation of the potential energy surface of a reaction, identifying key stationary points including reactants, products, intermediates, and, crucially, transition states (TS). nih.gov By locating and characterizing these transition states, researchers can determine the energy barriers associated with different reaction pathways, thereby predicting the most favorable mechanism.